molecular formula C19H19N3O2S B2425150 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 941905-82-4

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2425150
CAS RN: 941905-82-4
M. Wt: 353.44
InChI Key: FCBGWIWSXNYPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide, also known as MTA, is a chemical compound with potential applications in scientific research. MTA is a thioacetamide derivative that has been studied for its potential as an anticancer agent and as a modulator of cellular metabolism.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have been extensively reviewed for their antitumor activity. Bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides show promise in antitumor drug development. Some of these compounds have advanced to preclinical testing, highlighting their potential in cancer therapy and as leads for developing compounds with diverse biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Pharmacophore Design for p38α MAP Kinase Inhibition

Compounds with an imidazole scaffold have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds reveal their potential for treating inflammatory diseases. This includes a review of crystal structures of p38 in complex with organic ligands, which is crucial for developing new inhibitors (Scior, T., Domeyer, D., Cuanalo-Contreras, K., & Laufer, S., 2011).

Environmental Degradation of Pharmaceuticals

Research into the degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) has implications for environmental safety and drug disposal practices. By studying by-products, biotoxicity, and degradation pathways, this research contributes to understanding how to mitigate the environmental impact of pharmaceuticals (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).

Chemistry of Imidazole Derivatives

The chemistry of imidazole derivatives encompasses their synthesis and application across medicinal chemistry, agriculture, and other fields. This reflects the broad utility of imidazole derivatives in creating biologically active substances, emphasizing their role in developing new pharmacological preparations (Kaldybayeva, А.B., Malmakova, А.Е., Yu, V., & Neborak, E. V., 2022).

properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-5-3-4-6-16(13)21-18(23)12-25-19-20-11-17(22-19)14-7-9-15(24-2)10-8-14/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBGWIWSXNYPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(o-tolyl)acetamide

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